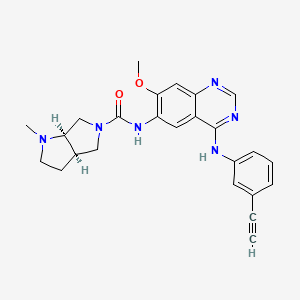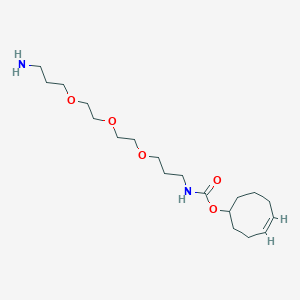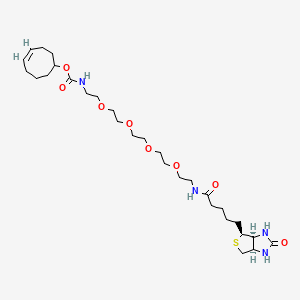
Theliatinib
Vue d'ensemble
Description
Theliatinib, also known as HMPL-309, is a new constructive, highly effective, and highly selective EGFR tyrosine kinase inhibitor . It has demonstrated strong inhibitory effects on multiple tumors with overexpressed EGFR or sensitive EGFR mutations .
Molecular Structure Analysis
This compound has a molecular formula of C25H26N6O2 and a molecular weight of 442.52 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular formula of C25H26N6O2 and a molecular weight of 442.52 . Additional physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
EGFR Inhibition and Antineoplastic Activity
Theliatinib is identified as an orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), holding potential for antineoplastic (anti-cancer) activities. By binding to and inhibiting EGFR, it disrupts EGFR-mediated signaling. This disruption can lead to cell death and inhibit tumor growth in cells where EGFR is overexpressed. EGFR mutations are common in many types of tumor cells, playing a crucial role in cell proliferation and tumor vascularization (2020).
Anti-Tumor Efficacy in Esophageal Cancer
A significant application of this compound has been noted in esophageal cancer, particularly in patient-derived xenograft (PDECX) models. Studies have shown that this compound exhibits strong anti-tumor activity in PDECX models that display high EGFR expression. This includes notable tumor regression in models with both EGFR gene amplification and protein overexpression. However, this compound's efficacy was found to be less in models where mutations in PIK3CA or FGFR1 overexpression were present alongside high EGFR expression. This indicates that this compound could benefit esophageal cancer patients who have high EGFR protein expression without accompanying mutations or aberrant activities of associated factors (Ren et al., 2017).
Mécanisme D'action
Target of Action
Theliatinib, also known as HMPL-309, is a highly effective and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation. It is often overexpressed or mutated in various types of cancers, making it a primary target for cancer therapies .
Mode of Action
This compound interacts with its target, EGFR, by binding to its tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR, thereby blocking the activation of the receptor . As a result, the downstream signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. When this compound inhibits EGFR, it disrupts the downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are crucial for cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by this compound can lead to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After oral administration, this compound is absorbed into the bloodstream. The plasma concentration of this compound increases with the dose. This suggests that this compound has dose-dependent bioavailability up to a certain point .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth. This compound has demonstrated strong antitumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR expression . Remarkable tumor regression was observed in two PDECX models with both EGFR gene amplification and protein overexpression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of mutations in the PI3KCA gene or overexpression of FGFR1, in addition to high EGFR expression, can diminish the efficacy of this compound . Therefore, the genetic and molecular environment of the tumor cells plays a crucial role in determining the efficacy and stability of this compound’s action .
Orientations Futures
While specific future directions for Theliatinib are not mentioned in the search results, ongoing research in the field of kinase inhibitors, such as this compound, continues to make remarkable progress . This includes improving the potency and specificity of these inhibitors, addressing the challenge of drug resistance, and exploring new therapeutic applications .
Relevant papers on this compound include studies on its anti-tumor efficacy in esophageal cancer patient-derived xenograft models and its preclinical study in esophageal cancer .
Propriétés
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-VGSWGCGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353644-70-8 | |
| Record name | Theliatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XILIERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]
A: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. This compound's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].
Q2: Were there any limitations to this compound's efficacy in the preclinical studies? [, ]
A: While promising, the preclinical studies highlighted that this compound's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to this compound [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for this compound treatment.
Q3: Did the research explore combining this compound with other therapies? []
A: Yes, preclinical studies investigated the efficacy of combining this compound with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining this compound with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining this compound with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.
Q4: What is the current status of this compound's clinical development? []
A: At the time of the research publication, this compound was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)


![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

